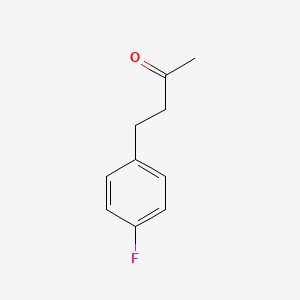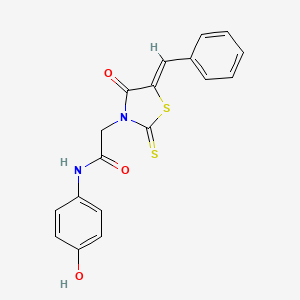![molecular formula C25H21FN2O3 B2833328 [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate CAS No. 318247-59-5](/img/structure/B2833328.png)
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility, and stability under various conditions .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antimycobacterial Activity : Synthesized pyrazole derivatives, such as 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol, have shown significant antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. This highlights the potential of pyrazole compounds in developing novel antimicrobial agents (Ali & Yar, 2007).
Anti-Tumor Agents : A series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and evaluated for their anti-tumor activities. Compounds showed promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating the therapeutic potential of pyrazole-based compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Antipsychotic Agents : The synthesis and evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed antipsychotic-like profiles in behavioral animal tests, without interacting with dopamine receptors. This distinct mechanism suggests the potential of pyrazole derivatives as novel antipsychotic agents (Wise et al., 1987).
Material Science Applications
- Fluorescent Sensors : Pyrazolone derivatives have been explored as fluorescent chemosensors for metal ion detection, demonstrating the capacity to function as on-off fluorescence chemosensors for the determination of ions like Fe3+ in solution. This application is significant for environmental monitoring and biological studies (Khan, 2020).
Biological Studies
- Enzyme Inhibition : Pyrazolone-based compounds have shown inhibitory effects on enzymes like 5-lipoxygenase, offering insights into the development of selective enzyme inhibitors for therapeutic purposes. This underscores the biochemical utility of pyrazole derivatives in studying and targeting specific biological pathways (Crawley et al., 1992).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-17-8-14-21(15-9-17)31-24-22(16-30-25(29)19-10-12-20(26)13-11-19)23(27-28(24)2)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJGMENOVACUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2833245.png)

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2833248.png)
![N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2833249.png)
![{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol](/img/structure/B2833250.png)
![methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)
![3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2833252.png)

![5-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B2833255.png)
![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)
![tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate](/img/structure/B2833257.png)


